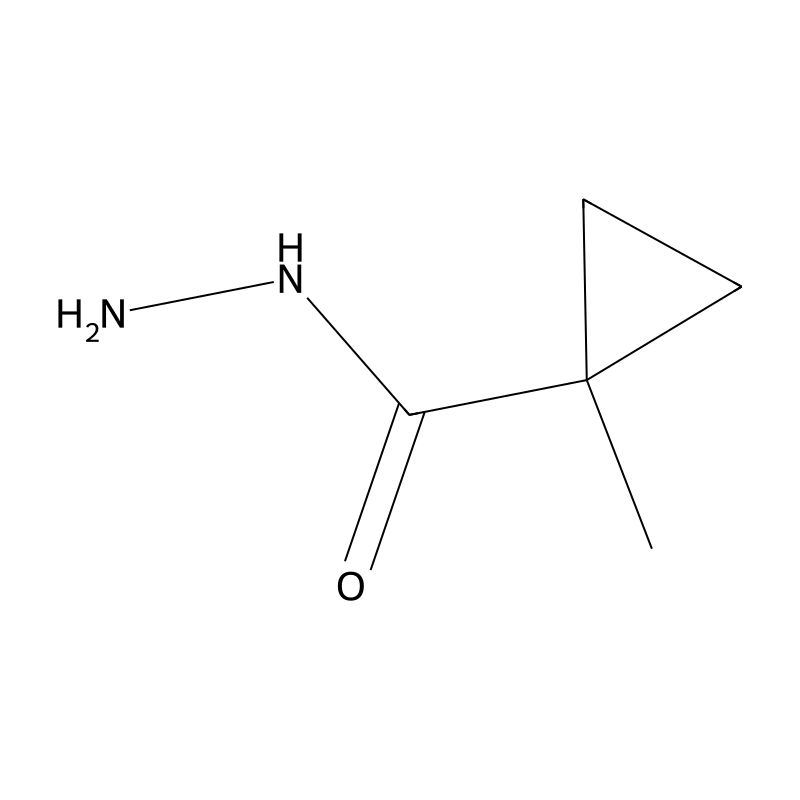1-Methylcyclopropanecarbohydrazide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Chemical Properties and Suppliers
Several chemical suppliers offer 1-Methylcyclopropanecarbohydrazide, providing basic details like its CAS number (72790-89-7), molecular formula (C5H10N2O), and molecular weight (114.15). These resources primarily focus on product information and don't delve into scientific applications [].
Structural Similarity
1-Methylcyclopropanecarbohydrazide contains a hydrazide functional group (CONHNH2). Hydrazone derivatives have been explored in various research areas, including medicinal chemistry and material science [, ]. While not conclusive, this structural similarity suggests potential areas for further investigation of 1-Methylcyclopropanecarbohydrazide.
1-Methylcyclopropanecarbohydrazide is an organic compound with the molecular formula . It features a cyclopropane ring substituted with a methyl group and a carbohydrazide functional group. This compound is notable for its unique structure, which contributes to its potential reactivity and biological activity. The molecular weight of 1-Methylcyclopropanecarbohydrazide is approximately 114.15 g/mol, and it is characterized by two hydrogen bond donors and two hydrogen bond acceptors, indicating its potential for strong intermolecular interactions .
- Acyl Group Substitution: This reaction allows for the introduction of different acyl groups into the hydrazide structure.
- Buchwald-Hartwig Coupling: A method for forming carbon-nitrogen bonds, useful in synthesizing more complex organic molecules.
- Chan-Lam Coupling Reaction: This reaction facilitates the formation of carbon-oxygen bonds, expanding the versatility of 1-Methylcyclopropanecarbohydrazide in organic synthesis .
The synthesis of 1-Methylcyclopropanecarbohydrazide can be achieved through the following general method:
- Starting Materials: Hydrazine and 1-methylcyclopropanoic ethyl ester are used as primary reactants.
- Reaction Conditions:
- Hydrazine (approximately 48 g) is mixed with methanol (80 ml) and water (12 ml) at low temperatures (0°-5°C).
- The ethyl ester is added dropwise to the mixture while stirring overnight.
- The solvent is removed by stripping, followed by drying over magnesium sulfate.
- The final product can be isolated as a dark oil that crystallizes upon cooling .
1-Methylcyclopropanecarbohydrazide has potential applications in:
- Pharmaceutical Chemistry: As a building block for synthesizing more complex medicinal compounds.
- Agricultural Chemicals: Its derivatives may serve as agrochemicals or growth regulators.
- Material Science: Potential use in developing new materials due to its unique structural properties.
Several compounds share structural similarities with 1-Methylcyclopropanecarbohydrazide. Below is a comparison highlighting their uniqueness:
| Compound Name | CAS Number | Similarity Score |
|---|---|---|
| 1-Methylcyclopropanecarboxamide | 15910-91-5 | 0.79 |
| N'-Methylcyclopropanecarbohydrazide | 63884-38-8 | 0.79 |
| 1-Methylcyclopropane carboxylic acid hydrazide | 6952-93-8 | 0.93 |
| Cyclopropanecarboxylic acid hydrazide | 1459-39-8 | 0.70 |
| Cyclobutane carboxylic acid hydrazide | 1503-98-6 | 0.68 |
Uniqueness of 1-Methylcyclopropanecarbohydrazide
1-Methylcyclopropanecarbohydrazide is distinct due to its cyclopropane ring structure combined with a methyl group and a carbohydrazide moiety, which may confer unique reactivity patterns compared to other similar compounds listed above. Its potential applications in pharmaceuticals and material science further emphasize its importance in research and development.
XLogP3
GHS Hazard Statements
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms


Acute Toxic;Irritant








